2-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid methyl ester

Description

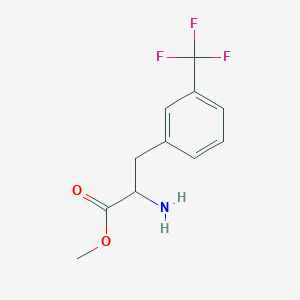

Chemical Structure and Properties 2-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid methyl ester (CAS: 131235-51-3) is a fluorinated amino acid ester derivative with the molecular formula C₁₁H₁₂F₃NO₂ and a molecular weight of 259.22 g/mol . Its structure features:

- A methyl ester group (–COOCH₃) at the carboxylic acid position.

- A trifluoromethyl (–CF₃) substituent at the meta position (3rd carbon) of the phenyl ring.

- A primary amino (–NH₂) group at the α-carbon.

This compound is commonly used in medicinal chemistry as a building block for peptidomimetics and protease inhibitors due to the electron-withdrawing and lipophilicity-enhancing properties of the –CF₃ group .

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3-[3-(trifluoromethyl)phenyl]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-17-10(16)9(15)6-7-3-2-4-8(5-7)11(12,13)14/h2-5,9H,6,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGIKINZWUTOBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC(=CC=C1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid methyl ester typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid methyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

1.1. Synthesis of Bioactive Compounds

2-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid methyl ester serves as an important intermediate in the synthesis of various biologically active compounds. Its derivatives have been investigated for their potential as antibiotics and anti-inflammatory agents. For instance, derivatives of similar amino acids have been utilized as precursors in the synthesis of antibiotics like florfenicol and thiamphenicol, indicating a pathway for developing new therapeutic agents .

1.2. Antioxidant Properties

Research has shown that certain analogs of this compound exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases. The incorporation of the trifluoromethyl group is believed to enhance the stability and reactivity of these compounds, making them suitable candidates for further pharmacological studies .

Neuropharmacological Research

2.1. NMDA Receptor Modulation

The compound has been studied for its effects on the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and memory function. Compounds with similar structures have shown promise as NMDA receptor antagonists, potentially leading to applications in treating neurodegenerative diseases and cognitive disorders .

2.2. Analogs as Potent Inhibitors

Research into clovamide analogs has highlighted the potential of this compound derivatives to inhibit nitric oxide production, which is relevant in conditions such as inflammation and neurodegeneration .

Agricultural Chemistry

3.1. Plant Growth Regulators

The unique chemical properties of this compound also lend themselves to applications in agricultural chemistry, particularly as growth regulators or protective agents against pests and diseases in crops. The trifluoromethyl group can enhance the efficacy of these compounds by improving their bioavailability and stability under environmental conditions .

Analytical Chemistry

4.1. Research Tool

Due to its distinct chemical structure, this compound is utilized as a research tool in analytical chemistry for studying amino acid metabolism and interactions within biological systems . It can serve as a model compound for understanding the behavior of similar amino acids under physiological conditions.

Case Studies

Mechanism of Action

The mechanism by which 2-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid methyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s trifluoromethyl group can enhance its binding affinity and selectivity for these targets, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers: 3- vs. 4-Trifluoromethyl Substitution

The position of the –CF₃ group on the phenyl ring significantly impacts physicochemical and biological properties:

Key Finding : The 3-CF₃ isomer exhibits higher lipophilicity, making it more suitable for membrane permeability in drug design .

Ester Group Variants: Methyl vs. Ethyl Esters

The ester group (–COOR) influences solubility and metabolic stability:

Key Finding : Ethyl esters are more metabolically stable but may reduce target binding affinity due to steric hindrance .

Substituent Variations on the Phenyl Ring

Replacing –CF₃ with other groups alters electronic and steric profiles:

Key Finding: The –CF₃ group provides superior lipophilicity and metabolic stability compared to –OH or –NO₂, but –F offers a balance between polarity and size .

Pharmacological Relevance

- Trifluoromethyl Derivatives : The –CF₃ group in the 3-position enhances binding to hydrophobic pockets in enzyme active sites, as seen in kinase inhibitors .

- Halogenated Analogs : 4-Fluoro derivatives (e.g., CAS 64282-12-8) show promise in CNS drug delivery due to improved blood-brain barrier penetration .

Biological Activity

2-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid methyl ester (often referred to as TFMPA) is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of the biological activity associated with TFMPA, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

TFMPA features a trifluoromethyl group attached to the phenyl ring, which significantly influences its biological properties. The presence of the trifluoromethyl group enhances lipophilicity and alters electronic properties, contributing to its interaction with biological targets.

Research has indicated that compounds with similar structures often interact with neurotransmitter systems, particularly those involving glutamate receptors. TFMPA's structural analogs have been shown to modulate the activity of various receptors such as:

- AMPA Receptors : These receptors are critical for fast synaptic transmission in the central nervous system. Compounds like TFMPA may act as agonists or antagonists, influencing excitatory neurotransmission.

- GABA Receptors : Interaction with gamma-aminobutyric acid (GABA) receptors could provide insights into its potential anxiolytic or anticonvulsant effects.

Biological Activity Overview

Case Studies and Research Findings

- Antiepileptic Activity : A study utilizing ligand-based virtual screening identified several phenylpropanoid derivatives that could inhibit AMPA receptors effectively. TFMPA was included in this analysis and showed promising binding affinities .

- Neuroprotection : Research has indicated that compounds structurally related to TFMPA can prevent oxidative stress-induced cell death in neuronal cell lines. This suggests a potential role for TFMPA in treating neurodegenerative diseases .

- Antimicrobial Properties : A comparative study on various derivatives revealed that some compounds similar to TFMPA exhibited significant antibacterial activity against strains such as E. faecalis and P. aeruginosa, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of TFMPA derivatives indicates good absorption and bioavailability, which is crucial for their therapeutic application. Toxicological assessments have shown that certain derivatives do not exhibit significant cytotoxicity in vitro, making them suitable candidates for further development.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid methyl ester, and how can its purity be validated?

- Methodological Answer : Synthesis typically involves multi-step esterification and amidation reactions under controlled conditions. Key parameters include:

- Temperature : Maintain 0–5°C during coupling reactions to minimize side products.

- Catalysts : Use sulfuric acid or peptide coupling agents (e.g., HATU) for ester formation .

- Solvents : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Validation : Confirm structure and purity via -/-NMR (peaks at δ 3.7 ppm for methyl ester and δ 7.4–8.1 ppm for trifluoromethylphenyl) and high-resolution mass spectrometry (HRMS) for molecular ion verification .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Methodological Answer : The -CF group increases lipophilicity (logP ~2.5) and metabolic stability, critical for membrane permeability in biological studies. Use HPLC (C18 column, acetonitrile/water gradient) to assess solubility and logP. The group’s electron-withdrawing nature also alters reactivity in nucleophilic substitutions, requiring careful pH control (~7.4) in buffered assays .

Q. What analytical techniques are recommended for distinguishing this compound from structural analogs?

- Methodological Answer :

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to separate positional isomers (e.g., 3- vs. 4-trifluoromethylphenyl derivatives) .

- Spectroscopy : IR spectroscopy to identify ester carbonyl stretches (~1740 cm) and amino group vibrations (~3350 cm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Methodological Answer : Discrepancies often arise from:

- Protection/deprotection efficiency : Use Boc- or Fmoc-protected intermediates to minimize side reactions.

- Workup protocols : Extract unreacted starting materials with ethyl acetate (3×) and employ silica gel chromatography for purification.

- Quantitative analysis : Track reaction progress via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) and optimize stoichiometry (1.2:1 molar ratio of amine to ester) .

Q. What strategies are effective for studying the compound’s bioactivity in enzyme inhibition assays?

- Methodological Answer :

- Enzyme selection : Target serine hydrolases or proteases (e.g., trypsin) due to the ester’s susceptibility to hydrolysis.

- Assay design : Use fluorogenic substrates (e.g., AMC-tagged peptides) in Tris buffer (pH 7.4, 37°C) with LC-MS/MS to monitor metabolite formation.

- Control experiments : Compare activity against non-fluorinated analogs to isolate -CF effects .

Q. How can computational modeling predict interactions between this compound and biological targets?

- Methodological Answer :

- Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases). The trifluoromethylphenyl group shows strong hydrophobic docking scores in ATP-binding pockets.

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. The methyl ester’s flexibility may require enhanced sampling (e.g., metadynamics) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral resolution : Use preparative chiral HPLC (Chiralpak AD-H column) or enzymatic resolution (lipases in organic solvents).

- Asymmetric synthesis : Employ Evans’ oxazolidinone auxiliaries or organocatalysts (e.g., L-proline) for >95% enantiomeric excess (ee).

- Quality control : Validate ee via chiral GC (β-cyclodextrin column) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.